N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Description
N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H34N4O4S and its molecular weight is 462.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving the synthesis and evaluation of antimicrobial activities of structurally related compounds, such as various pyrimidinones and pyrazolopyrimidines, provides a foundation for understanding the potential biological applications of complex organic compounds. For instance, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their screening against a panel of bacteria suggests a methodology for assessing the antimicrobial potential of new compounds (Sharma, Sharma, & Rane, 2004).
Heterocyclic Compound Synthesis
The exploration of heterocyclic compounds, including the synthesis of pyrimidinones and their derivatives, underlines the chemical versatility and potential pharmacological relevance of such structures. This includes the development of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, which have been characterized for their structural and possibly biological properties (Craciun, Kovacs, Crăciun, & Mager, 1998).
Enaminone Chemistry for Anticonvulsant Applications
The study of enaminones, including their synthesis and structural analysis, has been directed towards applications in anticonvulsant therapies. This research area could provide insights into the design and application of N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide for similar or related therapeutic purposes (Kubicki, Bassyouni, & Codding, 2000).
Properties
IUPAC Name |
N-butyl-4-[[2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S/c1-3-5-12-25-21(29)17-8-6-16(7-9-17)14-27-22(30)20-18(10-13-32-20)26(23(27)31)15-19(28)24-11-4-2/h10,13,16-17H,3-9,11-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDJMQSZIYORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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